
3,3'-(Diphenylstannylene)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Diphenylstannylene)diphenol is an organotin compound with the molecular formula C24H20O2Sn It is characterized by the presence of a tin atom bonded to two phenyl groups and two phenol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Diphenylstannylene)diphenol typically involves the reaction of diphenyltin dichloride with phenol under specific conditions. One common method includes:
Reactants: Diphenyltin dichloride and phenol.
Solvent: Anhydrous toluene.
Catalyst: A base such as triethylamine.
Reaction Conditions: The reaction mixture is heated under reflux for several hours.
The reaction can be represented as follows:
(C6H5)2SnCl2+2C6H5OH→(C6H5)2Sn(OPh)2+2HCl
Industrial Production Methods
While specific industrial production methods for 3,3’-(Diphenylstannylene)diphenol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling organotin compounds.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Diphenylstannylene)diphenol can undergo various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The tin center can be reduced to form different organotin species.
Substitution: The phenol groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Formation of diphenylstannylenequinone derivatives.
Reduction: Formation of reduced organotin species.
Substitution: Formation of substituted organotin compounds.
Applications De Recherche Scientifique
3,3’-(Diphenylstannylene)diphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of 3,3’-(Diphenylstannylene)diphenol involves its ability to coordinate with various substrates through the tin center. This coordination can facilitate catalytic reactions, such as the activation of small molecules. The phenol groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(Diphenylstannylene)diphenol
- 4,4’-(Diphenylstannylene)diphenol
- 3,3’-(Ethane-1,2-diyl)diphenol
Uniqueness
3,3’-(Diphenylstannylene)diphenol is unique due to the specific positioning of the phenol groups, which can influence its reactivity and coordination properties. Compared to other similar compounds, it may exhibit different catalytic activities and binding affinities, making it valuable for specific applications in catalysis and materials science.
Propriétés
Numéro CAS |
115051-37-1 |
|---|---|
Formule moléculaire |
C24H20O2Sn |
Poids moléculaire |
459.1 g/mol |
Nom IUPAC |
3-[(3-hydroxyphenyl)-diphenylstannyl]phenol |
InChI |
InChI=1S/2C6H5O.2C6H5.Sn/c2*7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;/h2*1-2,4-5,7H;2*1-5H; |
Clé InChI |
GXZNLHUMKIIPJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC(=C3)O)C4=CC=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


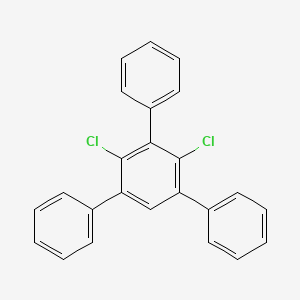
![Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B15075907.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzenethiol](/img/structure/B15075908.png)
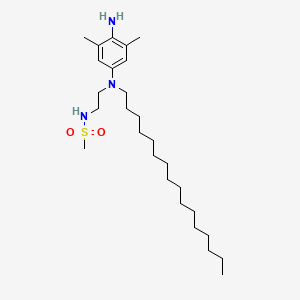
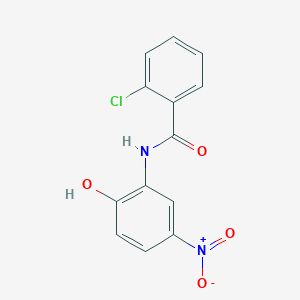

![N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B15075929.png)
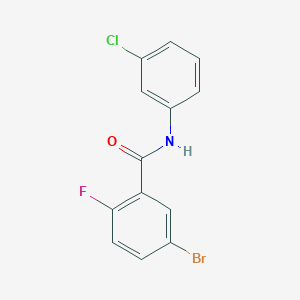
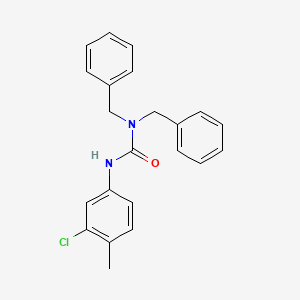
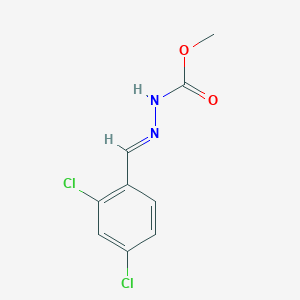
![N~1~,N~1~-dimethyl-2-[(4-methylphenyl)sulfonyl]-1,4-benzenediamine](/img/structure/B15075936.png)
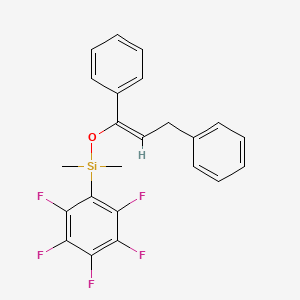
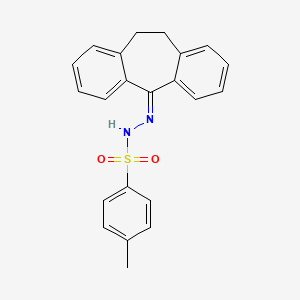
![2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one](/img/structure/B15075976.png)
